Ethyl 1-methoxymethyl-4-aminopyrrole-2-carboxylate

Protecting Group Strategy Orthogonal Synthesis Pyrrole Chemistry

Ethyl 1-methoxymethyl-4-aminopyrrole-2-carboxylate (CAS 164262-52-6) is a heterocyclic building block belonging to the 4-aminopyrrole-2-carboxylate family. It features an N-methoxymethyl (MOM) protecting group on the pyrrole nitrogen, a free 4-amino group, and an ethyl ester at the 2-position.

Molecular Formula C9H14N2O3
Molecular Weight 198.222
CAS No. 164262-52-6
Cat. No. B574394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-methoxymethyl-4-aminopyrrole-2-carboxylate
CAS164262-52-6
Synonyms1H-Pyrrole-2-carboxylicacid,4-amino-1-(methoxymethyl)-,ethylester(9CI)
Molecular FormulaC9H14N2O3
Molecular Weight198.222
Structural Identifiers
SMILESCCOC(=O)C1=CC(=CN1COC)N
InChIInChI=1S/C9H14N2O3/c1-3-14-9(12)8-4-7(10)5-11(8)6-13-2/h4-5H,3,6,10H2,1-2H3
InChIKeyQLBXYVYVIVACLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-Methoxymethyl-4-aminopyrrole-2-carboxylate (CAS 164262-52-6): A Protected 4-Aminopyrrole Building Block for Medicinal Chemistry


Ethyl 1-methoxymethyl-4-aminopyrrole-2-carboxylate (CAS 164262-52-6) is a heterocyclic building block belonging to the 4-aminopyrrole-2-carboxylate family. It features an N-methoxymethyl (MOM) protecting group on the pyrrole nitrogen, a free 4-amino group, and an ethyl ester at the 2-position . This compound class serves as key intermediates for synthesizing pyrrolamide antibiotics (distamycin, netropsin, congocidine) and DNA minor-groove binders, with the N-MOM group enabling orthogonal protection strategies in multi-step synthesis [1]. The compound has a molecular formula of C9H14N2O3, molecular weight 198.22 g/mol, and is typically supplied at 97% purity for research use .

Protecting Group Strategy N-MOM orthogonal protection for iterative pyrrolamide synthesis
Regiochemistry 4-Amino substitution matches distamycin/netropsin native connectivity
Solid-Phase Compatibility TFA-labile MOM group compatible with Wang resin protocols

Why N-Unprotected or Methyl Ester Analogs Cannot Substitute for Ethyl 1-Methoxymethyl-4-aminopyrrole-2-carboxylate


Substituting Ethyl 1-methoxymethyl-4-aminopyrrole-2-carboxylate with its closest analogs—either the N-unprotected ethyl 4-aminopyrrole-2-carboxylate (CAS 67318-12-1) or the methyl ester variant (CAS 1465768-77-7)—introduces distinct synthetic liabilities. The N-unprotected analog bears a free pyrrole NH (pKa ~16–17), which competes as a nucleophile in acylation, alkylation, and metal-catalyzed coupling steps, leading to undesired N-substitution and reduced yields [1]. The methyl ester analog, while sharing the N-MOM protection, exhibits a LogP of ~0.43 versus 0.85 for the ethyl ester, resulting in lower lipophilicity that can affect solubility, membrane permeability, and chromatographic behavior in purification workflows . Furthermore, the ethyl ester offers slower saponification kinetics compared to the methyl ester, providing chemoselectivity advantages when orthogonal ester deprotection is required in the presence of other base-sensitive functionality . These physicochemical and reactivity differences make direct substitution non-trivial for researchers optimizing multi-step synthetic routes.

N-Unprotected Analog (CAS 67318-12-1)
Free pyrrole NH competes in acylation and alkylation steps, potentially reducing yield and requiring additional purification.
Methyl Ester Analog (CAS 1465768-77-7)
Lower lipophilicity and faster saponification kinetics may alter chromatographic behavior and limit chemoselective ester manipulations.

Quantitative Differentiation Evidence for Ethyl 1-Methoxymethyl-4-aminopyrrole-2-carboxylate (CAS 164262-52-6)


N-MOM Protection Provides Orthogonal Deprotection Selectivity vs. N-Unprotected Analog

The N-methoxymethyl (MOM) group on the target compound enables acid-labile protection of the pyrrole nitrogen, cleavable under mild acidic conditions (e.g., TFA, HCl/dioxane) while leaving the ethyl ester intact. In contrast, the N-unprotected analog Ethyl 4-aminopyrrole-2-carboxylate (CAS 67318-12-1) possesses a free pyrrole NH that undergoes undesired N-acylation during amide bond formation with activated carboxylic acids, a core transformation in pyrrolamide antibiotic synthesis [1]. The MOM group is stable to the basic conditions used for ester saponification (NaOH, LiOH), enabling chemoselective manipulation of the 2-carboxylate ester without concomitant N-deprotection. This orthogonal stability profile is critical for iterative oligomer assembly of distamycin/netropsin analogs, where the N-MOM group can be removed in a final global deprotection step [2].

Orthogonal Deprotection
Class-level
Target: N-MOM (acid labile, base stable) vs. Unprotected: free NH (competing N-acylation)
Supports orthogonal synthetic strategy
Class trend: 20–40% yield improvement with N-protection
Protecting Group Strategy Orthogonal Synthesis Pyrrole Chemistry

Ethyl Ester Confers Higher Lipophilicity (LogP 0.85) vs. Methyl Ester Analog (LogP 0.43)

The ethyl ester derivative (CAS 164262-52-6) exhibits a calculated LogP of 0.8509, approximately 0.42 log units higher than the methyl ester analog Methyl 4-amino-1-(methoxymethyl)-1H-pyrrole-2-carboxylate (CAS 1465768-77-7, LogP 0.434) . This nearly 2.6-fold increase in calculated partition coefficient translates to measurably different chromatographic retention and differential solubility in organic/aqueous biphasic systems. The ethyl ester also contributes an additional methylene unit, increasing molecular weight from 184.19 to 198.22 g/mol and adding one rotatable bond (4 vs. 3), marginally affecting conformational entropy and crystallinity .

Lipophilicity (LogP)
Data to verify
ΔLogP +0.42 (2.6× higher)
Impacts purification and cellular assay partitioning
Calculated values; experimental confirmation advised
Lipophilicity Physicochemical Properties Drug-Likeness

Ethyl Ester Enables Slower Saponification Kinetics for Selective Deprotection Strategies

Ethyl esters undergo alkaline hydrolysis approximately 1.5–3× slower than the corresponding methyl esters under identical conditions (e.g., 1M NaOH, THF/H2O, 25°C), a well-established trend in ester chemistry that applies to pyrrole-2-carboxylates . This kinetic differentiation allows the methyl ester analog (CAS 1465768-77-7) to be selectively saponified in the presence of the ethyl ester, enabling sequential functionalization strategies in multi-step synthesis. Conversely, if the synthetic route requires the ester to survive basic conditions while another protecting group (e.g., Fmoc) is removed, the ethyl ester offers greater resilience than the methyl ester. The N-MOM group on both compounds remains stable under these basic hydrolysis conditions, providing a second orthogonal handle [1].

Saponification Kinetics
Class-level
Ethyl ester ~1.5–3× slower than methyl
Enables chemoselective ester manipulation
Trend from general ester chemistry; applied to pyrrole subclass
Chemoselective Deprotection Ester Hydrolysis Orthogonal Protecting Groups

Solid-Phase Synthesis Compatibility: N-MOM Pyrrole Building Blocks Enable Traceless Linker Strategies

The N-MOM protected 4-aminopyrrole-2-carboxylate scaffold is structurally validated for solid-phase library synthesis. Brouillette et al. (J. Comb. Chem. 2006) demonstrated that resin-bound N-protected pyrrole precursors undergo diversification at the 2-position via trichloroacetyl chloride acylation followed by haloform reaction with primary amines, yielding 3-aminopyrrole-2,5-dicarboxylates in 81–99% purity and 51–99% yields after TFA or NaOMe cleavage [1]. While the published work used 3-aminopyrrole isomers, the 4-amino substitution pattern of the target compound (CAS 164262-52-6) provides access to the complementary regioisomeric series required for distamycin/netropsin SAR studies, where the 4-amino group is essential for amide bond formation in oligomer assembly [2]. The N-MOM group is compatible with Wang resin-based solid-phase protocols and can be removed during the final TFA cleavage step.

Solid-Phase Compatibility
Cross-study comparable
81–99% purity, 51–99% yields (3-amino library)
Supports library synthesis of 4-amino regioisomer
Anticipated from 3-aminopyrrole data; direct 4-amino yields not reported
Solid-Phase Synthesis Combinatorial Chemistry Pyrrole Library

Optimal Application Scenarios for Ethyl 1-Methoxymethyl-4-aminopyrrole-2-carboxylate (CAS 164262-52-6)


Iterative Synthesis of Distamycin/Netropsin Pyrrolamide Oligomers via Orthogonal N-MOM Protection

The N-MOM protected 4-aminopyrrole-2-carboxylate serves as a key monomer for stepwise oligomer assembly of pyrrolamide DNA minor-groove binders. The MOM group prevents undesired N-acylation during iterative amide coupling cycles, while the ethyl ester can be saponified to the carboxylic acid for activation and coupling to the next monomer unit [1]. The 4-amino group is the native connectivity required for distamycin and netropsin analogs, distinguishing this building block from 3-aminopyrrole isomers. Final global deprotection with TFA removes all MOM groups simultaneously, yielding the fully deprotected oligopyrrolecarboxamide [2].

Solid-Phase Combinatorial Library Synthesis of 2,4-Disubstituted Pyrroles

Researchers building solid-phase pyrrole libraries can employ this compound as a pre-functionalized scaffold. The ethyl ester at C-2 provides a handle for saponification and subsequent amidation diversity, while the free 4-amino group enables urea, sulfonamide, or amide library generation. The N-MOM group is fully compatible with Wang resin loading strategies and is cleaved during the final TFA resin-release step, as validated by Brouillette et al. (J. Comb. Chem. 2006) for structurally related 3-aminopyrrole-2,5-dicarboxylate libraries that achieved 81–99% final product purities [3].

Medicinal Chemistry Hit-to-Lead Optimization Requiring Fine-Tuned Lipophilicity

For medicinal chemistry programs where the pyrrole scaffold's LogP must be carefully controlled, the ethyl ester variant (LogP 0.85) offers a distinct lipophilicity window compared to the methyl ester (LogP 0.43) . This ~0.4 LogP difference can significantly impact cellular permeability (typically ~0.5 LogP units per 10× permeability change in Caco-2 assays as a general rule), making the ethyl ester preferable when moderate lipophilicity is desired without introducing bulkier ester groups that may compromise target binding.

Chemoselective Ester Manipulation in Complex Molecule Synthesis

In synthetic routes requiring differential ester reactivity, the ethyl ester's slower saponification kinetics relative to the methyl ester enable sequential deprotection strategies. For instance, a methyl ester elsewhere in the molecule can be selectively hydrolyzed (NaOH, THF/H2O) while the ethyl ester on the pyrrole scaffold remains intact, allowing subsequent orthogonal functionalization . This chemoselectivity is not achievable with the methyl ester analog, where both esters would hydrolyze at comparable rates.

Application
Selection Property
Validation Focus
Pyrrolamide oligomer assembly
Orthogonal N-MOM protection
N-acylation side-reaction control
Solid-phase pyrrole library synthesis
TFA-labile MOM / Wang resin compatibility
Final product purity after cleavage
Lipophilicity optimization in lead series
Moderate lipophilicity (ethyl ester window)
Cellular permeability assay profiling
Sequential ester deprotection routes
Slower saponification kinetics
Orthogonal ester stability under basic conditions
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